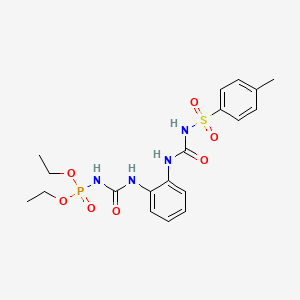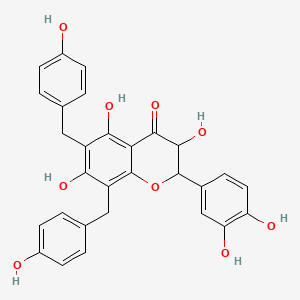![molecular formula C41H74O15 B1247197 [(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate](/img/structure/B1247197.png)
[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate is a natural product found in Clonostachys rosea with data available.
Wissenschaftliche Forschungsanwendungen
Solubility Characteristics in Ethanol-Water Solutions
A study by Gong, Wang, Zhang, and Qu (2012) focused on the solubility of various saccharides, including complex carbohydrate compounds similar to the one , in ethanol-water solutions. They found that the solubilities of these compounds in ethanol-water mixtures increased with temperature. This research provides valuable insights into the physical properties and solubility behavior of such complex carbohydrates in different solvent systems, which can be critical for their application in various scientific fields, such as pharmaceutical formulation and chemical processing Solubility of Xylose, Mannose, Maltose Monohydrate, and Trehalose Dihydrate in Ethanol–Water Solutions.
Role in mTOR Signaling Pathways
In a 2022 study by Buddham et al., a compound structurally related to the one was identified as a potential inhibitor of PDK1, a key gene in mTOR signaling pathways. This study suggests potential applications of such compounds in the treatment or study of diseases like Alzheimer's and type 2 diabetes, where mTOR signaling plays a crucial role. The implication of this research extends to the field of neurology and metabolic disorders, offering a new perspective on therapeutic interventions Network based identification of Potential Key Genes associated with Alzheimer’s disease and Type 2 Diabetes using mTOR signalling.
Synthesis and Chemical Analysis
Other studies have focused on the synthesis and chemical analysis of compounds with similar structures, which is pivotal in understanding their potential applications in various fields like organic synthesis and drug development. For example, research by Kato, Ono, and Akita (2001) and OhtaKazuo et al. (1993) provides insights into the methods of synthesizing complex organic compounds, which can be crucial for developing new pharmaceuticals or chemical intermediates New total synthesis of (±)-, (−)- and (+)-chuangxinmycins, Total Synthesis of Grahamimycin A1.
Eigenschaften
Molekularformel |
C41H74O15 |
|---|---|
Molekulargewicht |
807 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate |
InChI |
InChI=1S/C41H74O15/c1-11-20(2)12-21(3)13-26(8)38(56-41-37(52)36(51)35(50)31(19-44)54-41)27(9)15-24(6)32(47)22(4)14-23(5)33(48)25(7)16-28(10)40(53)55-39(30(46)18-43)34(49)29(45)17-42/h14-16,20-22,25-27,29-39,41-52H,11-13,17-19H2,1-10H3/b23-14+,24-15+,28-16+/t20-,21-,22-,25-,26-,27-,29+,30+,31+,32-,33+,34+,35+,36-,37-,38+,39+,41-/m0/s1 |
InChI-Schlüssel |
OKELHCCUNSKKJL-YXIIKYQLSA-N |
Isomerische SMILES |
CC[C@H](C)C[C@H](C)C[C@H](C)[C@H]([C@@H](C)/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/C(=O)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](CO)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OC(C(CO)O)C(C(CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |
Synonyme |
TMC-151A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


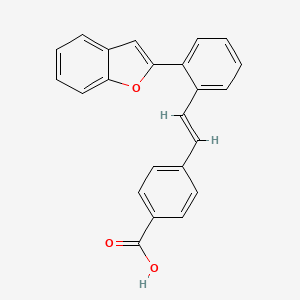


![[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate](/img/structure/B1247121.png)
![(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B1247122.png)
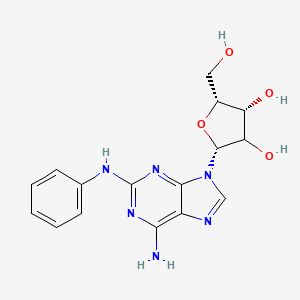
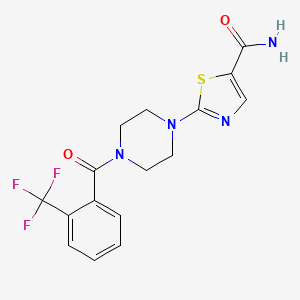
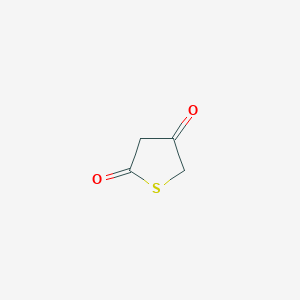

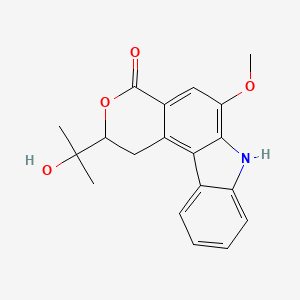
![3-O-[alpha-L-arabinopyranosyl-(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl oleanolic acid](/img/structure/B1247134.png)
